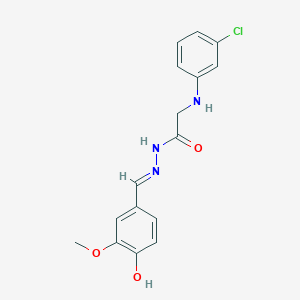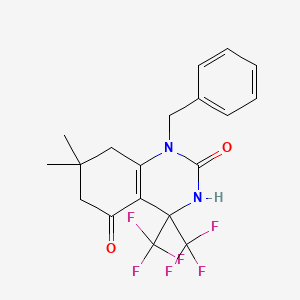![molecular formula C13H14BrCl3N2O3S B11113423 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide](/img/structure/B11113423.png)
4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-N-{2,2,2-トリクロロ-1-[(1,1-ジオキシドテトラヒドロ-3-チエニル)アミノ]エチル}ベンズアミドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、臭素、トリクロロメチル、ベンズアミド基の存在によって特徴付けられており、これらが独自の化学的特性と反応性をもたらしています。
2. 製法
合成経路と反応条件: 4-ブロモ-N-{2,2,2-トリクロロ-1-[(1,1-ジオキシドテトラヒドロ-3-チエニル)アミノ]エチル}ベンズアミドの合成は、通常、複数の手順を伴います。一般的な方法には、次のような手順が含まれます。
ベンズアミド核の形成: 最初の段階は、4-ブロモ安息香酸とチオニルクロリドの反応によってベンズアミド核を合成し、その後、アンモニアを加えて4-ブロモベンズアミドを形成することです。
トリクロロメチル基の導入:
チエニル基の結合: 最後の段階は、塩基性条件下で、1,1-ジオキシドテトラヒドロ-3-チエニルアミンとの求核置換反応によって、チエニル基を結合することです。
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、高収率と高純度を確保するための高度な精製技術が含まれます。
反応の種類:
酸化: この化合物は、特にチエニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリクロロメチル基を標的とし、ジクロロメチル基またはクロロメチル基に変換することができます。
置換: ベンズアミド環の臭素原子は、適切な条件下で、アミンやチオールなどの様々な求核剤と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、水酸化ナトリウムや炭酸カリウムなどの塩基の存在が必要な場合が多いです。
主な生成物:
酸化: スルホキシドまたはスルホン。
還元: ジクロロメチルまたはクロロメチル誘導体。
置換: 使用した求核剤に応じて、様々な置換ベンズアミド。
4. 科学研究への応用
4-ブロモ-N-{2,2,2-トリクロロ-1-[(1,1-ジオキシドテトラヒドロ-3-チエニル)アミノ]エチル}ベンズアミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 様々な病気の治療薬としての可能性を探る研究が進行中です。
産業: 新素材の開発や、医薬品や農薬の生産における中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-bromobenzoic acid with thionyl chloride, followed by the addition of ammonia to form 4-bromobenzamide.
Introduction of the Trichloromethyl Group:
Attachment of the Thienyl Group: The final step involves the attachment of the thienyl group through a nucleophilic substitution reaction with 1,1-dioxidotetrahydro-3-thienylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or chloromethyl group.
Substitution: The bromine atom in the benzamide ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or chloromethyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-Bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
4-ブロモ-N-{2,2,2-トリクロロ-1-[(1,1-ジオキシドテトラヒドロ-3-チエニル)アミノ]エチル}ベンズアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、細胞シグナル伝達や代謝など、重要な生物学的プロセスに関与する酵素や受容体と相互作用することがあります。
関与する経路: 酸化ストレス、アポトーシス、または炎症に関連する経路を調節し、観察された生物学的効果をもたらす可能性があります。
類似化合物:
- 4-ブロモ-N-(2,2,2-トリクロロ-1-(2,3-ジクロロフェニルアミノ)エチル)ベンズアミド
- 4-ブロモ-N-(2,2,2-トリクロロ-1-(3-(2-クロロフェニル)チオウレイド)エチル)ベンズアミド
- 4-ブロモ-N-(1-(3-(2-ブロモ-フェニル)-チオウレイド)-2,2,2-トリクロロ-エチル)ベンズアミド
比較:
- 独自性: 4-ブロモ-N-{2,2,2-トリクロロ-1-[(1,1-ジオキシドテトラヒドロ-3-チエニル)アミノ]エチル}ベンズアミドには、1,1-ジオキシドテトラヒドロ-3-チエニル基が含まれており、これが他の類似化合物との違いを生み出しています。この基は、独自の化学的特性と反応性を付与し、特定の用途に役立つ化合物となっています。
- 化学的特性: 類似化合物と比較して、溶解度、安定性、反応性プロファイルが異なる場合があります。これは、様々な用途への適合性に影響を与える可能性があります。
類似化合物との比較
- 4-Bromo-N-(2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl)benzamide
- 4-Bromo-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)benzamide
- 4-Bromo-N-(1-(3-(2-bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)benzamide
Comparison:
- Uniqueness: The presence of the 1,1-dioxidotetrahydro-3-thienyl group in 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide distinguishes it from other similar compounds. This group imparts unique chemical properties and reactivity, making it a valuable compound for specific applications.
- Chemical Properties: Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, which can influence its suitability for various applications.
特性
分子式 |
C13H14BrCl3N2O3S |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
4-bromo-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C13H14BrCl3N2O3S/c14-9-3-1-8(2-4-9)11(20)19-12(13(15,16)17)18-10-5-6-23(21,22)7-10/h1-4,10,12,18H,5-7H2,(H,19,20) |
InChIキー |
YZKHUGKYMRXCCF-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-cyclopentyl-5-{1-[2-(4-fluorophenyl)acetyl]-4-piperidyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11113343.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11113351.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11113364.png)
![1,1'-[Oxybis(benzene-4,1-diyliminomethanediyl)]dipyrrolidine-2,5-dione](/img/structure/B11113373.png)
![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-4-methylthiophene-3-carbonitrile](/img/structure/B11113375.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11113377.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11113387.png)
![N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide](/img/structure/B11113393.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11113397.png)
![2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11113415.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B11113421.png)

